molecular formula C15H22N2O2S B7878503 3,3-Dimethyl-5-(piperidin-1-ylsulfonyl)indoline

3,3-Dimethyl-5-(piperidin-1-ylsulfonyl)indoline

Cat. No.: B7878503
M. Wt: 294.4 g/mol
InChI Key: WYUDYHCAMSPBCL-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-(piperidin-1-ylsulfonyl)indoline is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of indoline derivatives, which are known for their diverse biological and chemical properties. The presence of the piperidin-1-ylsulfonyl group attached to the indoline core imparts specific chemical and biological activities to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-5-(piperidin-1-ylsulfonyl)indoline typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-5-(piperidin-1-ylsulfonyl)indoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3,3-Dimethyl-5-(piperidin-1-ylsulfonyl)indoline has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-5-(piperidin-1-ylsulfonyl)indoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 5-(Piperidin-1-ylsulfonyl)-1H-indole-2,3-dione

  • 3,3-Dimethyl-5-(piperidin-1-ylsulfonyl)indole

  • Other indoline derivatives with different substituents

Properties

IUPAC Name

3,3-dimethyl-5-piperidin-1-ylsulfonyl-1,2-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-15(2)11-16-14-7-6-12(10-13(14)15)20(18,19)17-8-4-3-5-9-17/h6-7,10,16H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUDYHCAMSPBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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